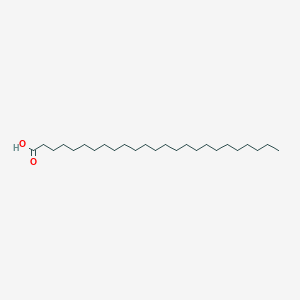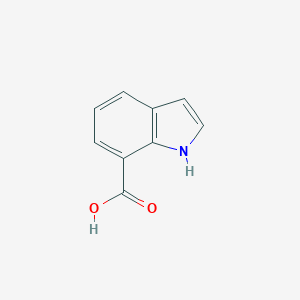
1H-Indole-7-carboxylic acid
Overview
Description
1H-Indole-7-carboxylic acid is an important raw material and intermediate used in organic synthesis, pharmaceuticals, agrochemicals, and dyestuff fields . It is a solid substance at ambient temperature .
Molecular Structure Analysis
The molecular formula of 1H-Indole-7-carboxylic acid is C9H7NO2 . Its molecular weight is 161.16 . The InChI code is 1S/C9H7NO2/c11-9(12)7-3-1-2-6-4-5-10-8(6)7/h1-5,10H,(H,11,12) .
Physical And Chemical Properties Analysis
1H-Indole-7-carboxylic acid has a boiling point of 202-205°C . It is a solid substance at ambient temperature .
Scientific Research Applications
Organic Synthesis
Indole-7-carboxylic acid is an important raw material and intermediate used in organic synthesis . It provides a valuable scaffold for the synthesis of a variety of complex organic compounds.
Pharmaceuticals
Indole derivatives, including Indole-7-carboxylic acid, have been found in many important synthetic drug molecules . They bind with high affinity to multiple receptors, which is helpful in developing new useful derivatives for treatment .
Antiviral Applications
Indole derivatives possess antiviral activities . Specific derivatives have been reported as antiviral agents, showing inhibitory activity against influenza A and Coxsackie B4 virus .
Anti-inflammatory Applications
Indole derivatives also exhibit anti-inflammatory activities . They can be used to develop drugs for the treatment of various inflammatory conditions.
Anticancer Applications
The application of indole derivatives for the treatment of cancer cells has attracted increasing attention in recent years . They show potential in the development of new anticancer drugs .
Agrochemicals
Indole-7-carboxylic acid is used in the field of agrochemicals . It can be used to synthesize compounds that protect crops from pests and diseases.
Dyestuff Fields
Indole-7-carboxylic acid is also used in dyestuff fields . It can be used to create dyes with various properties.
Antioxidant Applications
Indole derivatives have shown antioxidant activities . They can be used to develop drugs and supplements to combat oxidative stress in the body.
Safety And Hazards
properties
IUPAC Name |
1H-indole-7-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7NO2/c11-9(12)7-3-1-2-6-4-5-10-8(6)7/h1-5,10H,(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IPDOBVFESNNYEE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C(=C1)C(=O)O)NC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID1061869 | |
| Record name | 1H-Indole-7-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID1061869 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
161.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1H-Indole-7-carboxylic acid | |
CAS RN |
1670-83-3 | |
| Record name | 1H-Indole-7-carboxylic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1670-83-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1H-Indole-7-carboxylic acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001670833 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1H-Indole-7-carboxylic acid | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 1H-Indole-7-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID1061869 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1H-indole-7-carboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.015.274 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 1H-Indole-7-carboxylic acid | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/K7YV38W955 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What are the unique structural features of 1H-Indole-7-carboxylic acid and how are they confirmed?
A1: 1H-Indole-7-carboxylic acid features a carboxylic acid group (-COOH) at the 7th position of the indole ring. This structure is confirmed using various spectroscopic techniques. Fourier Transform Infrared Spectroscopy (FTIR) identifies characteristic peaks for the carboxyl group, while 1H Nuclear Magnetic Resonance (1H NMR) spectroscopy confirms the presence and position of hydrogen atoms in the molecule. []
Q2: How does the structure of 1H-Indole-7-carboxylic acid influence its polymerization, and what is the significance of the resulting material?
A2: The carboxylic acid group and the N-H group in 1H-Indole-7-carboxylic acid facilitate hydrogen bonding interactions, playing a crucial role in the formation of nanowires during electropolymerization. [] These nanowires exhibit notable electrical conductivity (5 × 10−2 S cm−1) making them promising materials for applications like supercapacitors. []
Q3: How does 1H-Indole-7-carboxylic acid interact with biological targets, specifically the Insulin-like Growth Factor-1 Receptor (IGF-1R)?
A3: Research indicates that derivatives of 1H-Indole-7-carboxylic acid, such as 3-Cyano-1H-indole-7-carboxylic acid {1-[4-(5-cyano-1H-indol-3-yl)butyl]piperidin-4-yl}amide, act as allosteric inhibitors of IGF-1R. [] This means they bind to a site on the receptor distinct from the primary binding site, inducing conformational changes that modulate the receptor's activity.
Q4: What is the significance of the allosteric inhibition of IGF-1R by 1H-Indole-7-carboxylic acid derivatives?
A4: Allosteric inhibition of IGF-1R presents a promising approach for selectively interfering with specific cellular signaling pathways. [] This selectivity is crucial in drug development as it can minimize off-target effects and improve the safety profile of potential therapeutics.
Q5: What is the electrochemical performance of nanowires derived from 1H-Indole-7-carboxylic acid?
A5: Poly(indole-7-carboxylic acid) (PICA) nanowires exhibit a high specific capacitance of 373.2 F g−1 at a current density of 2.5 A g−1 in a 1.0 M H2SO4 solution. [] They also demonstrate excellent cycling stability, retaining 91% of their capacitance after 1000 charge-discharge cycles. [] These properties highlight their potential for high-performance energy storage devices.
Q6: What are the potential applications of 1H-Indole-7-carboxylic acid derivatives in medicinal chemistry?
A6: Derivatives of 1H-Indole-7-carboxylic acid have shown potential as inhibitors of cyclic adenosine-3′,5′-monophosphate phosphodiesterase. [] This enzyme plays a role in regulating cellular processes, and its inhibition can have therapeutic implications for various conditions.
Q7: How does the synthesis of 1H-Indole-7-carboxylic acid contribute to its research and applications?
A7: The development of novel synthetic routes for 1H-Indole-7-carboxylic acid is crucial for accessing this important building block efficiently. [, ] These methods enable researchers to explore its chemical properties, synthesize diverse derivatives, and investigate their potential in various fields.
Q8: Can you elaborate on the role of the "CI" subunit in the context of 1H-Indole-7-carboxylic acid derivatives and DNA alkylation?
A8: Studies utilizing the simplified "CI" subunit, 1,2,7,7a-tetrahydrocycloprop[1,2-c]indol-4-one, in place of the "CPI" subunit found in (+)-CC-1065 have provided valuable insights into the DNA alkylation mechanism. [] Despite being a more reactive alkylating agent, CI demonstrates a similar DNA alkylation profile to CPI. This suggests that the non-covalent binding selectivity of these agents plays a crucial role in directing the electrophilic subunit to specific A+T-rich regions of DNA for alkylation. []
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




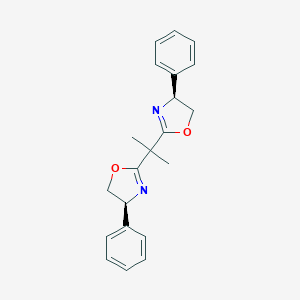
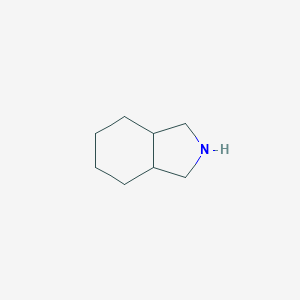

![[4-(Acetyloxymethyl)-5-hydroxy-6-methylpyridin-1-ium-3-yl]methyl acetate;chloride](/img/structure/B159107.png)

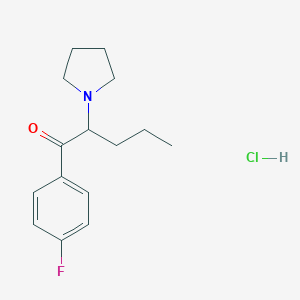
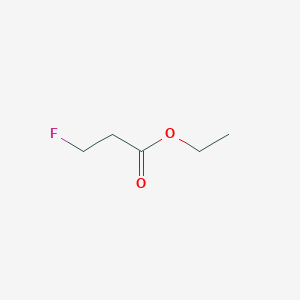
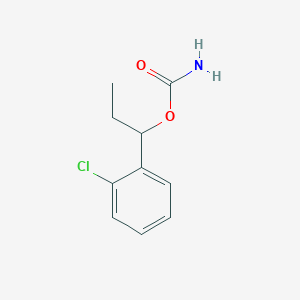
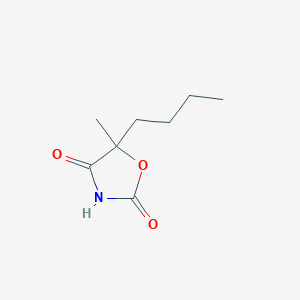
![1,2-Diazabicyclo[2.2.2]octan-3-one](/img/structure/B159120.png)

